2-Phenyl-2-(piperidin-4-yl)acetamide
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Overview
Description
2-Phenyl-2-(piperidin-4-yl)acetamide is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a phenyl group attached to the acetamide moiety, which is further connected to a piperidine ring
Mechanism of Action
Target of Action
The primary target of 2-Phenyl-2-(piperidin-4-yl)acetamide is the soluble epoxide hydrolase (sEH) . This enzyme plays a crucial role in the metabolism of endogenous epoxyeicosatrienoic acids, which are involved in various physiological processes such as inflammation and pain sensation .
Mode of Action
This compound acts as a pharmacological inhibitor of sEH . By inhibiting this enzyme, the compound prevents the breakdown of epoxyeicosatrienoic acids, thereby increasing their levels in the body . This leads to a reduction in pain and inflammation .
Biochemical Pathways
The inhibition of sEH affects the epoxyeicosatrienoic acid pathway . Under normal conditions, sEH metabolizes epoxyeicosatrienoic acids into less active diols . When seh is inhibited by this compound, the levels of epoxyeicosatrienoic acids increase, leading to enhanced anti-inflammatory and analgesic effects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of inflammatory and pain pathways . By inhibiting sEH and increasing the levels of epoxyeicosatrienoic acids, the compound can reduce inflammation and alleviate pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2-(piperidin-4-yl)acetamide typically involves the reaction of piperidine derivatives with phenylacetic acid or its derivatives. One common method includes the acylation of piperidine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-2-(piperidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Thionyl chloride in dichloromethane at room temperature.
Major Products Formed:
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of phenylethanol derivatives.
Substitution: Formation of halogenated piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors, contributing to the understanding of biological pathways.
Medicine: Explored for its analgesic and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Comparison with Similar Compounds
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide: Shares a similar structure but with an additional phenylethyl group, leading to different pharmacological properties.
2-(2-(Piperidin-4-yl)phenyl)acetic acid hydrochloride: Contains a phenylacetic acid moiety, making it useful in different chemical reactions and applications
Uniqueness: 2-Phenyl-2-(piperidin-4-yl)acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a pharmacological agent make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-phenyl-2-piperidin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-13(16)12(10-4-2-1-3-5-10)11-6-8-15-9-7-11/h1-5,11-12,15H,6-9H2,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWIDMNGSODSJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C2=CC=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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